molecular formula C6H5NO2 B14243090 3-Azabicyclo[3.2.0]hept-5-ene-2,7-dione CAS No. 226985-26-8

3-Azabicyclo[3.2.0]hept-5-ene-2,7-dione

Cat. No.: B14243090
CAS No.: 226985-26-8
M. Wt: 123.11 g/mol
InChI Key: MOMYONAIHIHYCB-UHFFFAOYSA-N
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Description

3-Azabicyclo[3.2.0]hept-5-ene-2,7-dione: is a bicyclic compound that features a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Azabicyclo[3.2.0]hept-5-ene-2,7-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a suitable diene with a nitrogen-containing reagent under controlled temperature and pressure conditions. The reaction often requires a catalyst to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions: 3-Azabicyclo[3.2.0]hept-5-ene-2,7-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into more saturated analogs.

    Substitution: The nitrogen atom in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry: In organic synthesis, 3-Azabicyclo[3.2.0]hept-5-ene-2,7-dione serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology: The compound is used in the study of enzyme mechanisms and as a probe to investigate biological pathways involving nitrogen-containing compounds.

Medicine: this compound and its derivatives have potential therapeutic applications, particularly in the development of drugs targeting neurological disorders and infections.

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 3-Azabicyclo[3.2.0]hept-5-ene-2,7-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitrogen atom in the compound can form hydrogen bonds and coordinate with metal ions, influencing the activity of biological molecules. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

    3-Azabicyclo[3.2.1]octane: This compound has a similar bicyclic structure but with a different ring size, leading to distinct chemical properties and applications.

    2-Azabicyclo[2.2.1]heptane: Another bicyclic compound with a nitrogen atom, used in different synthetic and medicinal contexts.

Uniqueness: 3-Azabicyclo[3.2.0]hept-5-ene-2,7-dione is unique due to its specific ring structure and the position of the nitrogen atom, which confer distinct reactivity and potential for diverse applications in various fields.

Properties

CAS No.

226985-26-8

Molecular Formula

C6H5NO2

Molecular Weight

123.11 g/mol

IUPAC Name

3-azabicyclo[3.2.0]hept-5-ene-2,7-dione

InChI

InChI=1S/C6H5NO2/c8-4-1-3-2-7-6(9)5(3)4/h1,5H,2H2,(H,7,9)

InChI Key

MOMYONAIHIHYCB-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC(=O)C2C(=O)N1

Origin of Product

United States

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